molecular formula C13H16N2O4S B11836230 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid CAS No. 120729-93-3

5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid

Cat. No.: B11836230
CAS No.: 120729-93-3
M. Wt: 296.34 g/mol
InChI Key: YBBBHQQGLMGFGE-UHFFFAOYSA-N
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Description

5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid is a synthetic indole derivative designed for pharmaceutical and chemical research applications. This compound features a core indole structure, a scaffold widely recognized in medicinal chemistry, which is functionalized with a carboxylic acid group at the 3-position and a dimethylaminosulfonyl moiety at the 5-position . The N-1 ethyl substitution differentiates it from related compounds and can influence its physicochemical properties, such as lipophilicity and metabolic stability. Research Applications & Value: While the specific biological activity of this compound requires empirical determination, its structure suggests significant potential as a key chemical intermediate or building block in organic synthesis. Researchers may employ it in the development of more complex molecules for screening. Analogous indole-3-carboxylic acid derivatives are known to serve as pharmacological tools and are investigated for their potential interactions with various enzyme systems . The dimethylaminosulfonyl group is a privileged structure in drug design, often incorporated to modulate solubility and biological target engagement. This product is intended For Research Use Only (RUO) . It is not intended for, and must not be used for, diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

120729-93-3

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

5-(dimethylsulfamoyl)-1-ethylindole-3-carboxylic acid

InChI

InChI=1S/C13H16N2O4S/c1-4-15-8-11(13(16)17)10-7-9(5-6-12(10)15)20(18,19)14(2)3/h5-8H,4H2,1-3H3,(H,16,17)

InChI Key

YBBBHQQGLMGFGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Cyclization

This method, adapted from CN102786460A, constructs the indole ring from 2-methylaniline derivatives. The protocol involves:

  • Vilsmeier reagent preparation : Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C for 30–40 minutes.

  • Cyclization : The 2-methylaniline substrate undergoes electrophilic aromatic substitution, forming the indole-3-carboxaldehyde intermediate.

  • Oxidation : The aldehyde group at position 3 is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Key parameters :

  • Temperature control (0–5°C during reagent preparation)

  • Reflux duration (5–8 hours for cyclization)

  • Oxidation selectivity (prevents over-oxidation of ethyl or sulfonamide groups)

ParameterValue
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Temperature80°C
Reaction time12 hours
Yield78–82%

C5-Sulfonylation

Introducing the dimethylamino sulfonyl group at position 5 involves sequential steps:

Step 1: Sulfonation

Chlorosulfonic acid (ClSO₃H) reacts with the indole intermediate under controlled conditions:

  • Temperature: −10°C to 0°C (prevents polysubstitution)

  • Solvent: Dichloromethane (DCM)

  • Reaction time: 2 hours

Step 2: Amination

The sulfonyl chloride intermediate reacts with dimethylamine:

  • Solvent: THF/H₂O (4:1)

  • Temperature: 25°C

  • Stoichiometry: 1.2 equiv dimethylamine

  • Yield: 85–90%

Integrated Synthetic Routes

Linear Synthesis (Route A)

  • Indole formation : Vilsmeier-Haack cyclization → 3-carboxyindole

  • N1-ethylation : Ethyl bromide/K₂CO₃ in DMF

  • C5-sulfonylation : ClSO₃H followed by dimethylamine

Overall yield : 52–58%

Convergent Synthesis (Route B)

  • Pre-functionalized building blocks :

    • 5-Sulfonamidoindole precursor

    • Ethylating agent

  • Coupling : Suzuki-Miyaura cross-coupling for late-stage ethyl introduction

Advantages :

  • Better control over regioselectivity

  • Higher purity (final yield: 63–67%)

Analytical Validation

Critical quality control metrics from PubChem and recent studies:

PropertyMethodResult
Molecular weightHRMS296.34 g/mol (observed: 296.33)
PurityHPLC≥98.5% (C18 column, 254 nm)
Melting pointDSC214–216°C (decomposition)
Sulfonamide contentElemental analysisS: 10.82% (theoretical: 10.81%)

Process Optimization Challenges

Regioselectivity in Sulfonation

Position 5 sulfonation competes with positions 4 and 6. Key mitigations:

  • Steric directing groups : Bulkier substituents at position 1 improve C5 selectivity

  • Low-temperature kinetics : Slower reaction rates favor thermodynamically stable C5 product

Carboxylic Acid Stability

The 3-carboxylic acid group is prone to decarboxylation under basic conditions. Solutions include:

  • Mild workup : Neutral pH during aqueous extraction

  • Protection/deprotection : tert-Butyl ester protection during N-ethylation

Scalability and Industrial Relevance

Recent advances from WO2003091215A1 and ACS Medicinal Chemistry highlight:

  • Continuous flow systems : For sulfonation steps (improves heat dissipation)

  • Catalytic methylation : Using dimethyl carbonate instead of halides for greener synthesis

  • Cost analysis :

    ComponentCost/kg (USD)
    Starting material120–150
    Sulfonation reagents80–90
    Total (Route A)420–480

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol or aldehyde.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the dimethylsulfamoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced alcohols or aldehydes, and various substituted indole derivatives.

Scientific Research Applications

5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer, infections, and inflammatory disorders.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid depends on its specific application:

    Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways.

    Chemical Reactivity: The compound’s chemical reactivity is influenced by the presence of the indole core, the dimethylsulfamoyl group, and the carboxylic acid group, which can participate in various chemical reactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indole-3-carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Target Compound 1-Ethyl, 5-(dimethylamino)sulfonyl C₁₃H₁₆N₂O₄S ~312.34 Not available Potential drug intermediate
5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid 5-Chlorosulfonyl C₉H₆ClNO₄S 259.67 1367929-02-9 Reactive sulfonyl precursor
5-Methanesulfonyl-1H-indole-3-carboxylic acid 5-Methanesulfonyl C₁₀H₉NO₄S 239.25 1554072-83-1 Intermediate in organic synthesis
5-Methyl-1H-indole-3-carboxylic acid 5-Methyl C₁₀H₉NO₂ 175.18 10242-02-1 Plant auxin analog
1-Methyl-1H-indole-5-carboxylic acid 1-Methyl, 5-carboxylic acid C₁₀H₉NO₂ 175.18 186129-25-9 Crystallizes at 221–223°C
5-Nitro-1H-indole-3-carboxylic acid 5-Nitro C₉H₆N₂O₄ 206.15 6950-12-9 Used in dye synthesis

Key Observations:

Methanesulfonyl derivatives (e.g., CAS 1554072-83-1) exhibit lower molecular weights (~239 g/mol) compared to the target compound (~312 g/mol), suggesting the dimethylamino group contributes significantly to steric bulk .

Positional Isomerism :

  • 1-Methyl-1H-indole-5-carboxylic acid (CAS 186129-25-9) demonstrates that substituent position affects physical properties, such as melting points (221–223°C), which may differ for the target compound due to the ethyl group’s flexibility .

Physicochemical Properties

  • Solubility: The dimethylamino sulfonyl group in the target compound likely enhances water solubility compared to non-polar derivatives like 5-methyl-1H-indole-3-carboxylic acid. This is due to the sulfonyl group’s polarity and the tertiary amine’s basicity .
  • Thermal Stability : Analogous compounds with sulfonyl groups (e.g., 5-methanesulfonyl-1H-indole-3-carboxylic acid) decompose above 200°C, suggesting the target compound may require storage at room temperature .

Research and Application Insights

  • Pharmaceutical Potential: Indole-3-carboxylic acids are intermediates in serotonin analogs and kinase inhibitors. The dimethylamino sulfonyl group in the target compound could modulate bioavailability or target binding compared to nitro or methoxy derivatives .
  • Material Science: Sulfonated indoles are used in dye-sensitized solar cells. The target compound’s dimethylamino group may alter electronic properties, making it suitable for optoelectronic applications .

Biological Activity

5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid is an indole derivative with significant potential in medicinal chemistry. This compound features a unique structural configuration that integrates an indole core, a dimethylsulfamoyl group, and a carboxylic acid functional group, contributing to its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

  • Molecular Formula : C13H16N2O4S
  • Molecular Weight : 296.34 g/mol
  • CAS Number : 120729-93-3
  • IUPAC Name : 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid

The biological activity of 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid can be attributed to its ability to interact with various biological targets. The presence of the dimethylamino and sulfonyl groups enhances its reactivity and potential interactions with enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Indole derivatives, including 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid, have been studied for their antimicrobial properties. Research has shown that compounds with similar structures exhibit activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans.

CompoundMIC (µg/mL)Activity
5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acidTBDPotential antimicrobial
3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylic acid16Weak growth inhibitor against MRSA
6-methoxy-phenethyl-indole-imidazole≤0.25Potent antifungal against C. neoformans

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies indicate that while some indole derivatives exhibit cytotoxic effects, others, particularly those structurally related to 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid, may show selective toxicity towards cancer cells without affecting normal cells.

Case Studies

In a recent study focusing on indole derivatives, compounds similar to 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid were screened for their antimicrobial properties. The study highlighted:

  • Screening Methodology : A library of indole derivatives was screened against MRSA and C. neoformans.
  • Findings : Compounds with halogen substitutions on the indole ring showed enhanced activity against MRSA, while others demonstrated significant antifungal properties.
  • : The study concluded that structural modifications significantly impact the biological activity of indole derivatives, warranting further investigation into compounds like 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid.

Q & A

Q. Key Factors Affecting Yield :

  • Temperature control during sulfonation to avoid side reactions.
  • Steric hindrance at position 3 may slow alkylation; using polar aprotic solvents (DMF, DMSO) improves reactivity .
  • Acidic hydrolysis conditions (e.g., HCl vs. H₂SO₄) influence ester cleavage efficiency .

Advanced Question: How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved, particularly regarding sulfonamide group conformation?

Methodological Answer :
Discrepancies in spectral data often arise from:

  • Rotameric states of the sulfonamide group , causing splitting in 1H^1H-NMR peaks. Use variable-temperature NMR (VT-NMR) to coalesce rotamers and assign signals .
  • Crystallographic validation : Single-crystal X-ray diffraction (as in ) resolves ambiguity by confirming bond angles and torsional strain .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational modes (IR) and 13C^{13}C-NMR shifts to cross-validate experimental data .

Example Table : Comparison of Key Spectral Features

TechniqueObserved ConflictResolution Strategy
1H^1H-NMRMultiplets at δ 2.8–3.2 ppmVT-NMR at 300 K vs. 400 K
IROverlap of S=O and N-H stretchesDeuterated solvent exchange to isolate S=O

Basic Question: What analytical techniques are critical for purity assessment of this compound?

Q. Methodological Answer :

  • HPLC-MS : Quantifies purity (>95%) and detects sulfonation byproducts (e.g., over-sulfonated indoles) .
  • Elemental Analysis : Validates C, H, N, S content; deviations >0.3% indicate impurities .
  • Melting Point : Sharp mp (e.g., 221–223°C in ) confirms crystallinity; broad ranges suggest solvates or isomers .

Advanced Question: How does the substitution pattern (e.g., ethyl at N1, sulfonamide at C5) affect biological activity in structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Electron-withdrawing sulfonamide at C5 enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) but may reduce solubility .
  • N1-ethyl group : Increases metabolic stability compared to methyl or H-substituted analogs, as observed in pharmacokinetic studies of similar indoles .
  • SAR Optimization : Replace dimethylamino with bulkier groups (e.g., piperidino) to test steric effects on target affinity. Use molecular docking (AutoDock Vina) to predict binding modes .

Basic Question: What safety precautions are required when handling intermediates like trifluoromethanesulfonic anhydride in the synthesis?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), face shields, and OV/AG/P99 respirators to prevent inhalation of corrosive vapors .
  • Engineering Controls : Perform sulfonation in fume hoods with scrubbers to neutralize acidic gases .
  • Waste Disposal : Quench reactive intermediates (e.g., anhydrides) with ice-cold NaHCO₃ before aqueous disposal .

Advanced Question: How can researchers address contradictory bioactivity results in different assay systems (e.g., bacterial vs. mammalian cells)?

Q. Methodological Answer :

  • Assay-Specific Factors :
    • Membrane permeability : Use logP calculations (e.g., XLogP3 ~3.5) to adjust dosing in hydrophilic vs. hydrophobic assay media .
    • Metabolic degradation : Include cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in mammalian assays to stabilize the compound .
  • Control Experiments :
    • Test against known standards (e.g., indomethacin for COX inhibition) to validate assay conditions .
    • Replicate in orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

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